Hidrocloruro de lucantona

Descripción general

Descripción

El hidrocloruro de lucanthone es un fármaco que se utiliza principalmente para tratar enfermedades parasitarias como la bilharziasis y la esquistosomiasis . Es un profármaco que se convierte en su metabolito activo, hycanthone . El hidrocloruro de lucanthone también se ha investigado por su posible uso como sensibilizador de la radiación en el tratamiento del cáncer .

Mecanismo De Acción

El hidrocloruro de lucanthone ejerce sus efectos a través de varios mecanismos:

Actividad antiesquistosomática: Hycanthone, el metabolito activo del hidrocloruro de lucanthone, se une a los receptores de acetilcolina en los gusanos parásitos, aumentando su sensibilidad a la estimulación por serotonina (5-HT).

Sensibilización a la radiación: El hidrocloruro de lucanthone inhibe la reparación del ADN posterior a la radiación en las células tumorales al inhibir enzimas como la endonucleasa apurínica 1 (APE1) y la topoisomerasa II. Esta inhibición aumenta los efectos citotóxicos de la radioterapia sobre las células cancerosas.

Aplicaciones Científicas De Investigación

El hidrocloruro de lucanthone tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad y las propiedades de los derivados de tioxanteno.

Medicina: Se ha estudiado por su posible uso como sensibilizador de la radiación en el tratamiento del cáncer, particularmente para los tumores cerebrales.

Industria: El hidrocloruro de lucanthone se utiliza en el desarrollo de nuevos fármacos antiesquistosomáticos y sensibilizadores de la radiación.

Análisis Bioquímico

Biochemical Properties

Lucanthone hydrochloride interacts with several enzymes and proteins. It inhibits the endonuclease activity of the base excision repair enzyme apurinic endonuclease 1 (APE1), without affecting its redox activity . It also inhibits topoisomerases . The active metabolite hycanthone binds to acetylcholine receptors in the worm, resulting in increased sensitivity to stimulation by 5-HT .

Cellular Effects

Lucanthone hydrochloride has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells and crosses the blood-brain barrier efficiently . It inhibits post-radiation DNA repair in tumor cells .

Molecular Mechanism

The molecular mechanism of Lucanthone hydrochloride involves inhibiting post-radiation DNA repair in tumor cells. The ability of Lucanthone hydrochloride to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells .

Temporal Effects in Laboratory Settings

It is known that Lucanthone hydrochloride inhibits the endonuclease activity of APE1 .

Metabolic Pathways

The metabolic pathways of Lucanthone hydrochloride involve its conversion to the active metabolite hycanthone

Transport and Distribution

Lucanthone hydrochloride is orally available , suggesting that it can be absorbed and distributed within the body

Métodos De Preparación

La síntesis de hidrocloruro de lucanthone implica la reacción de 2-(dietilamino)etilamina con 4-metiltioxanteno-9-ona . Las condiciones de reacción normalmente incluyen el uso de un disolvente adecuado y un catalizador para facilitar la reacción. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental.

Análisis De Reacciones Químicas

El hidrocloruro de lucanthone experimenta varias reacciones químicas, que incluyen:

Oxidación: El hidrocloruro de lucanthone puede oxidarse para formar sus derivados de sulfóxido o sulfona correspondientes.

Reducción: La reducción de hidrocloruro de lucanthone puede conducir a la formación de su derivado de tioxanteno reducido.

Sustitución: El hidrocloruro de lucanthone puede sufrir reacciones de sustitución, particularmente en la cadena lateral aminoetil, para formar varios derivados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Comparación Con Compuestos Similares

El hidrocloruro de lucanthone es similar a otros derivados de tioxanteno, como hycanthone y miracil D . tiene propiedades únicas que lo distinguen de estos compuestos:

La combinación única de propiedades antiesquistosomáticas y de sensibilización a la radiación del hidrocloruro de lucanthone lo convierte en un compuesto valioso para la investigación tanto en parasitología como en oncología.

Actividad Biológica

Lucanthone hydrochloride is a thioxanthenone compound primarily recognized for its use in treating schistosomiasis and its potential applications in oncology. This article explores the biological activity of lucanthone hydrochloride, focusing on its mechanisms of action, clinical applications, and relevant research findings.

Lucanthone hydrochloride exhibits multiple mechanisms that contribute to its biological activity:

- DNA Intercalation : As a DNA intercalator, lucanthone inserts itself between DNA base pairs, disrupting normal DNA function and replication.

- Inhibition of Topoisomerases : It inhibits both DNA topoisomerase II-alpha and II-beta, enzymes crucial for DNA unwinding and replication .

- Apurinic Endonuclease Inhibition : Lucanthone inhibits apurinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This inhibition leads to impaired DNA repair in tumor cells, particularly after radiation therapy .

Treatment of Schistosomiasis

Lucanthone was historically used to treat schistosomiasis. It is metabolized into hycanthone, which acts on the parasites by damaging their integument and disrupting their reproductive capabilities . Clinical studies have shown varying degrees of efficacy, often depending on dosage and treatment duration. A notable study indicated that higher concentrations of lucanthone led to improved outcomes in patients .

Cancer Therapy

Recent investigations have positioned lucanthone as a potential radiation sensitizer in cancer therapy. By inhibiting DNA repair mechanisms in tumor cells, lucanthone enhances the efficacy of radiotherapy. Clinical trials have demonstrated that coadministration with radiation therapy results in accelerated tumor regression compared to radiation alone .

Research Findings

A summary of key research findings regarding lucanthone hydrochloride is presented below:

Case Studies

Several case studies illustrate the efficacy and safety profile of lucanthone hydrochloride:

- Cancer Patients : In a clinical trial involving patients with brain tumors, those receiving lucanthone alongside standard radiation treatment exhibited significant tumor size reduction compared to those receiving radiation alone. No severe adverse effects were reported, indicating a favorable safety profile .

- Schistosomiasis Patients : A cohort study highlighted the challenges faced in achieving consistent treatment outcomes due to variations in drug administration and patient adherence. Recommendations included optimizing dosing regimens to enhance therapeutic effectiveness .

Propiedades

IUPAC Name |

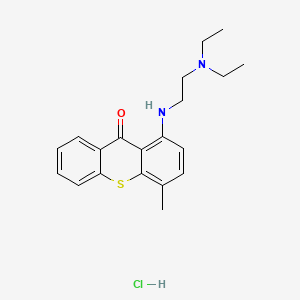

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOOXBLMIJHMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878506 | |

| Record name | Lucanthone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water. ... Slightly soluble in alcohol. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The ability of lucanthone to inhibit the normal repair of abasic sites might reflect inhibition of apurinic/apyrimidinic endonuclease (HAP1) by the drug, thereby preventing an early step in the base excision repair pathway. Unrepaired abasic sites prevalent after ionizing radiation are cytotoxic lesions that promote DNA strand breaks. These results suggest a rationale for the joint lethal effects of lucanthone and ionizing radiation in cells and the accelerated tumor regression observed in cancer patients who received the combined therapy., Addition of lucanthone (1-5 ug/ml) to cultures of Tetrahymena results in a preferential inhibition of the synthesis of ribosomal RNA. Transcriptional studies with isolated nucleoli from Tetrahymena demonstrate that the endogenous RNA polymerases of the r-chromatin (chromatin form of rDNA) do not recognize the normal termination and move into the spacer region distal to the terminator in the presence of lucanthone. ...Lucanthone seems specific in its action on termination as it does not inhibit the elongation process on the chromatin. Among various DNA- binding drugs tested only lucanthone and proflavine are found to cause repression of the termination. The data obtained suggest that the reduced synthesis of rRNA in lucanthone-treated eukaryotic cells is due to lack of reinitiating RNA polymerases possibly caused by improper termination., Exposure of HeLa cells to lucanthone (3 ug/ml) caused dissociation of a fast-sedimenting duplex DNA complex, as judged by lysis and sedimentation in alkaline sucrose gradients. The effect of lucanthone on the DNA complex resembled that of actinomycin D and ionizing radiation. Protein synthesis inhibitors such as cycloheximide or inhibitors of DNA synthesis such as hydroxyurea did not lead to dissociation of the complex. ...Lucanthone promoted X-ray-induced denaturation of DNA in intact cells, as judged by their nuclear immunoreactivity to antinucleoside antibodies. Lucanthone did not inhibit repair of X-ray-induced DNA single-strand breaks., Studies were conducted on the stimulatory effect that various nucleic-acid-binding compounds have on the hydrolysis of RNA and polyribonucleotides by pancreatic ribonuclease A and by other ribonucleases. ...Lucanthone... stimulated the hydrolysis of tRNA by pancreatic ribonuclease A. .../In addition,/ lucanthone, stimulated the hydrolysis of tRNA by ribonuclease N1., For more Mechanism of Action (Complete) data for LUCANTHONE HYDROCHLORIDE (7 total), please visit the HSDB record page. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from alcohol | |

CAS No. |

548-57-2 | |

| Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucanthone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixantone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lucanthone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucanthone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918K9N56QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/ | |

| Record name | LUCANTHONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.